2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide typically involves the reaction of 4-cyanophenol with chloroacetyl chloride to form 4-cyanophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce the final compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require refluxing to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and proteins essential for microbial survival .
Comparison with Similar Compounds
2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide can be compared with other similar compounds, such as:
2-Chloro-n’-[(4-chlorophenoxy)acetyl]acetohydrazide: This compound has a similar structure but with a chloro group instead of a cyano group.
2-Cyano-n’-[(4-cyanophenoxy)acetyl]acetohydrazide: This compound has a cyano group at a different position, which may affect its reactivity and applications.
The uniqueness of 2-Chloro-n’-[(4-cyanophenoxy)acetyl]acetohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-cyanophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-5-10(16)14-15-11(17)7-18-9-3-1-8(6-13)2-4-9/h1-4H,5,7H2,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKZUHQOKBUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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